molecular formula C16H19F3N4O2S B12229334 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B12229334
M. Wt: 388.4 g/mol
InChI Key: ZEVDHIOJNAPDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the piperidine moiety, and the final coupling with the pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine exerts its effects depends on its interaction with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or interacting with nucleic acids. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, piperidine-containing molecules, and pyridine-based compounds. Examples include:

  • 2-(1,2,4-Thiadiazol-5-yl)pyridine
  • 4-(Methoxymethyl)piperidine
  • 6-(Trifluoromethyl)pyridine

Uniqueness

What sets 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

3-(methoxymethyl)-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H19F3N4O2S/c1-24-10-13-21-15(26-22-13)23-7-5-11(6-8-23)9-25-14-4-2-3-12(20-14)16(17,18)19/h2-4,11H,5-10H2,1H3

InChI Key

ZEVDHIOJNAPDOH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.